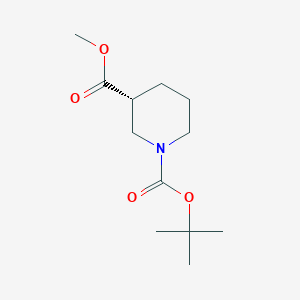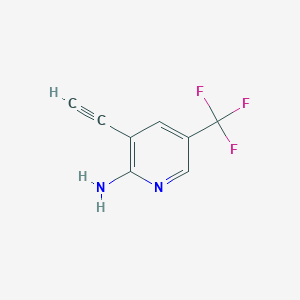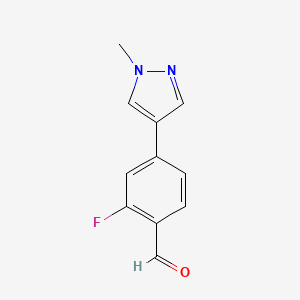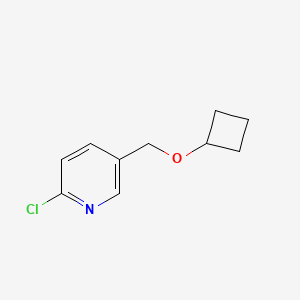
2-Cloro-5-(ciclobutoximetil)piridina
Descripción general
Descripción
2-Chloro-5-(cyclobutoxymethyl)pyridine is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Aplicaciones Científicas De Investigación
2-Chloro-5-(cyclobutoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(cyclobutoxymethyl)pyridine typically involves the reaction of 2-chloropyridine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions and efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-(cyclobutoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, 80-120°C.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux conditions.
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(cyclobutoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to modulate neurotransmitter activity.
Comparación Con Compuestos Similares
2-Chloro-5-(chloromethyl)pyridine: Another pyridine derivative with similar reactivity but different substituents.
2-Chloro-5-(methoxymethyl)pyridine: Similar structure but with a methoxy group instead of a cyclobutyl group.
2-Chloro-5-(bromomethyl)pyridine: Contains a bromine atom instead of a chlorine atom.
Uniqueness: 2-Chloro-5-(cyclobutoxymethyl)pyridine is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds
Propiedades
IUPAC Name |
2-chloro-5-(cyclobutyloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZYDUDIQPJZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


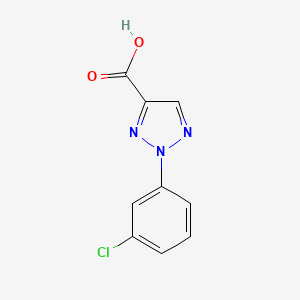
![3-[N-(prop-2-yn-1-yl)acetamido]benzoic acid](/img/structure/B1453697.png)
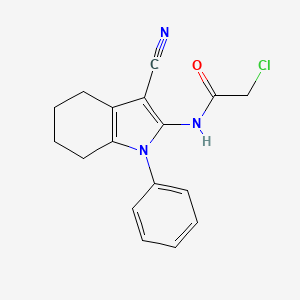
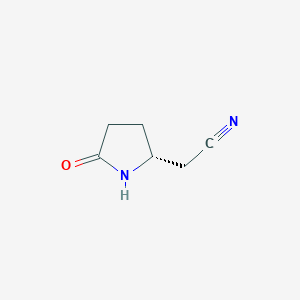
![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
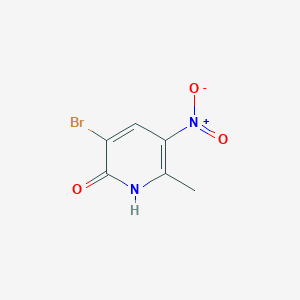
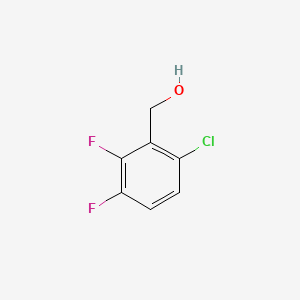
![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)
